molecular formula C14H26N2O2 B12819155 N-((1S,2S)-1-((S)-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide

N-((1S,2S)-1-((S)-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide

Cat. No.: B12819155
M. Wt: 254.37 g/mol
InChI Key: DIENTBAFPQFFKQ-DRZSPHRISA-N
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Description

N-((1S,2S)-1-((S)-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide is a complex organic compound with a unique structure that includes an oxazoline ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1S,2S)-1-((S)-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazoline ring and the subsequent attachment of the acetamide group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-((1S,2S)-1-((S)-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxazoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-((1S,2S)-1-((S)-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-((1S,2S)-1-((S)-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-((1S,2S)-1-((S)-4-Isobutyl-4,5-dihydrooxazol-2-yl)-2-methylbutyl)acetamide include other oxazoline derivatives and acetamide-containing molecules. Examples include:

Uniqueness

What sets this compound apart is its unique combination of an oxazoline ring and an acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

N-[(1S,2S)-2-methyl-1-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]butyl]acetamide

InChI

InChI=1S/C14H26N2O2/c1-6-10(4)13(15-11(5)17)14-16-12(8-18-14)7-9(2)3/h9-10,12-13H,6-8H2,1-5H3,(H,15,17)/t10-,12-,13-/m0/s1

InChI Key

DIENTBAFPQFFKQ-DRZSPHRISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C1=N[C@H](CO1)CC(C)C)NC(=O)C

Canonical SMILES

CCC(C)C(C1=NC(CO1)CC(C)C)NC(=O)C

Origin of Product

United States

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